1,1'-Binaphthyl-2,2'-diyl bis(4-bromobenzoate)
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Overview
Description
1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate): is a chemical compound with the molecular formula C34H20Br2O4 and a molecular weight of 652.344 g/mol . This compound is known for its unique structure, which consists of two naphthyl groups connected by a central axis, with each naphthyl group further bonded to a bromobenzoate moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) typically involves the esterification of 1,1’-binaphthyl-2,2’-diol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromobenzoate moieties can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) is primarily based on its ability to interact with various molecular targets. The bromobenzoate moieties can participate in halogen bonding interactions, while the naphthyl groups can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets, thereby modulating its biological and chemical effects .
Comparison with Similar Compounds
1,1’-Binaphthyl-2,2’-diyl dibenzoate: This compound is similar in structure but lacks the bromine atoms, which can significantly alter its reactivity and applications.
1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate):
1,1’-Binaphthyl-2,2’-diyl bis(4-methylbenzenesulfonate): The presence of sulfonate groups in this compound can result in different solubility and reactivity characteristics.
Uniqueness: 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) is unique due to the presence of bromine atoms, which can participate in specific halogen bonding interactions. This feature can enhance its utility in various applications, particularly in the design of new materials and in coordination chemistry .
Properties
Molecular Formula |
C34H20Br2O4 |
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Molecular Weight |
652.3 g/mol |
IUPAC Name |
[1-[2-(4-bromobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 4-bromobenzoate |
InChI |
InChI=1S/C34H20Br2O4/c35-25-15-9-23(10-16-25)33(37)39-29-19-13-21-5-1-3-7-27(21)31(29)32-28-8-4-2-6-22(28)14-20-30(32)40-34(38)24-11-17-26(36)18-12-24/h1-20H |
InChI Key |
DSKCQMTTWUUARO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Br)OC(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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